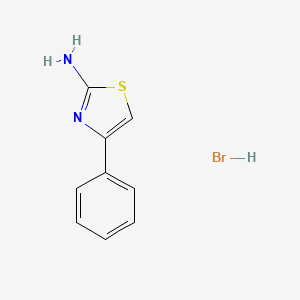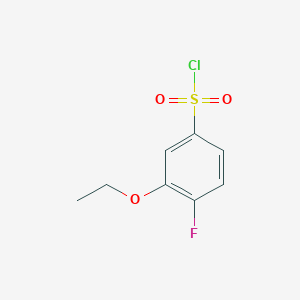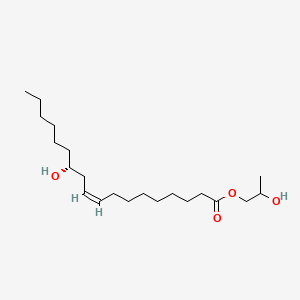
Propylene glycol ricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol ricinoleate is an ester of propylene glycol and ricinoleic acid. It is a versatile compound used in various industries, including cosmetics, pharmaceuticals, and food. This compound is known for its emulsifying, skin conditioning, and viscosity controlling properties .
Vorbereitungsmethoden
Propylene glycol ricinoleate is synthesized through the esterification of propylene glycol with ricinoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst. Industrial production methods often use high temperatures and pressures to increase the reaction rate and yield .
Analyse Chemischer Reaktionen
Propylene glycol ricinoleate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propylene glycol ricinoleate has numerous applications in scientific research:
Chemistry: It is used as a solvent and emulsifying agent in various chemical reactions.
Biology: It serves as a medium for cell culture and other biological experiments.
Medicine: It is used in pharmaceutical formulations for its skin conditioning and moisturizing properties.
Industry: It is widely used in cosmetics, food, and personal care products for its emulsifying and viscosity controlling properties .
Wirkmechanismus
The mechanism of action of propylene glycol ricinoleate involves its ability to reduce transepidermal water loss and hydrate the skin through humectancy. This is achieved via hydrogen bonding between water and the hydroxyl groups of the compound, attracting and binding water from the atmosphere and lower layers of the epidermis and dermis .
Vergleich Mit ähnlichen Verbindungen
Propylene glycol ricinoleate is unique due to its specific combination of propylene glycol and ricinoleic acid. Similar compounds include:
- Propylene glycol monoricinoleate
- Ethylene glycol ricinoleate
- Butylene glycol ricinoleate
- Pentylene glycol ricinoleate
- Hexylene glycol ricinoleate
These compounds share similar properties but differ in their molecular structures and specific applications .
Eigenschaften
CAS-Nummer |
71672-81-6 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-hydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10-/t19?,20-/m1/s1 |
InChI-Schlüssel |
JZSMZIOJUHECHW-GTJZZHROSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(C)O)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



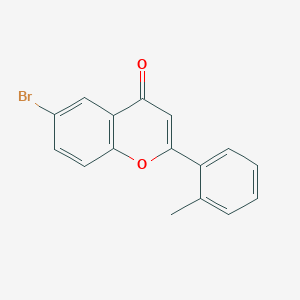

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
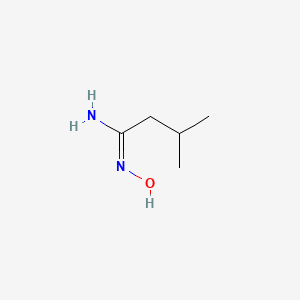

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)


![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

